4-Ethoxycarbonyl-2-fluorophenylisothiocyanate
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Overview
Description
4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is a chemical compound with the molecular formula C10H8FNO2S and a molecular weight of 225.24 g/mol . It is known for its versatile applications in scientific research, particularly in the fields of drug synthesis, polymer chemistry, and material science.
Preparation Methods
The synthesis of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of primary amines with thiophosgene or other isothiocyanate precursors . The general synthetic route can be categorized into three types based on the starting materials and functional groups:
Type A: Derived from primary amines.
Type B: Derived from other nitrogen functional groups.
Type C: Derived from non-nitrogen groups.
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-Ethoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of thiourea derivatives and other substituted products.
Addition Reactions: It can react with compounds containing active hydrogen atoms, forming adducts.
Cyclization Reactions: Under specific conditions, it can undergo cyclization to form heterocyclic compounds.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing various organic compounds, including thioureas and heterocycles.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives with amines and other nucleophiles.
Comparison with Similar Compounds
4-Ethoxycarbonyl-2-fluorophenylisothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the ethoxycarbonyl and fluorine substituents, which can influence its reactivity and applications.
Similar compounds include:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Methyl isothiocyanate
These compounds differ in their substituents, which can affect their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-fluoro-4-isothiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMLTUFHGQXIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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